molecular formula C72H108F3N19O21S B10828887 Gap 26 (trifluoroacetate salt)

Gap 26 (trifluoroacetate salt)

Cat. No.: B10828887
M. Wt: 1664.8 g/mol
InChI Key: YDLLCPUKCZEXBA-KYDXWLEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gap 26 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .

Industrial Production Methods

In industrial settings, the synthesis of Gap 26 (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of trifluoroacetic acid in the cleavage and purification steps is critical to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Gap 26 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of Gap 26 (trifluoroacetate salt) is the peptide itself, with trifluoroacetate as a counterion .

Mechanism of Action

Gap 26 (trifluoroacetate salt) exerts its effects by mimicking the extracellular loop I sequence of connexin-43. It blocks connexin-43-mediated gap junctional signaling, thereby inhibiting intercellular communication through gap junctions. This inhibition affects various cellular processes, including rhythmic contractile activity and ATP release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gap 26 (trifluoroacetate salt) is unique in its specific sequence derived from connexin-43, which allows it to effectively block connexin-43-mediated gap junctional signaling. This specificity makes it a valuable tool for studying the role of connexin-43 in various physiological and pathological processes .

Properties

Molecular Formula

C72H108F3N19O21S

Molecular Weight

1664.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C70H107N19O19S.C2HF3O2/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3;3-2(4,5)1(6)7/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76);(H,6,7)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-;/m0./s1

InChI Key

YDLLCPUKCZEXBA-KYDXWLEXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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